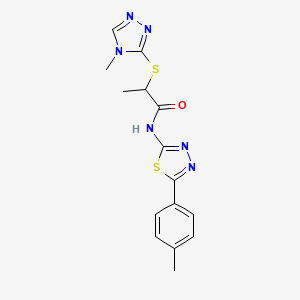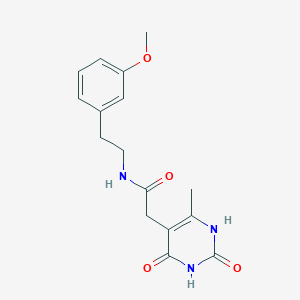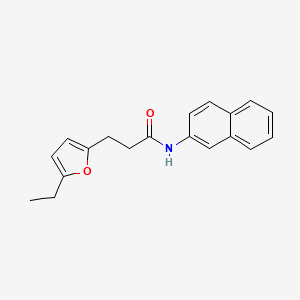
3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its systematic name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its potential reactivity.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis of the synthesis would include the starting materials, the reagents used, the conditions of the reaction (such as temperature and pressure), and the yield of the product.Molecular Structure Analysis
This involves the study of the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents under various conditions. The products of these reactions can provide information about the reactivity of the compound.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, stability, and reactivity with other substances.科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as naphthalimide derivatives, are significant in the realm of medicinal chemistry due to their nitrogen-containing aromatic heterocycles. These compounds have shown a wide array of biological activities, interacting with various biological molecules through noncovalent bonds. Notably, naphthalimide derivatives have been extensively explored for their potential as anticancer agents, some of which have progressed to clinical trials. Beyond anticancer applications, these compounds are investigated for antibacterial, antifungal, antiviral, and anti-inflammatory properties. They also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatile applications in understanding biological processes and pharmacokinetics (Gong et al., 2016).
Quinoxaline Derivatives and Biomedical Applications
Quinoxaline derivatives, featuring nitrogen atoms replacing carbon in the naphthalene ring, are prominent in the development of new medicinal compounds. These derivatives are synthesized to yield a variety of structures with significant biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. The structural modification of quinoxaline compounds allows for the exploration of new therapeutic agents, showcasing the importance of heterocyclic compounds in drug discovery and development (Pereira et al., 2015).
Conversion of Plant Biomass to Furan Derivatives
The conversion of plant biomass into furan derivatives represents a sustainable approach to producing valuable chemicals and fuels. 5-Hydroxymethylfurfural (HMF) and its derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are derived from hexose carbohydrates and lignocellulose, presenting an alternative feedstock for the chemical industry. These compounds have potential applications in the synthesis of polymers, functional materials, engine fuels, and various chemicals, highlighting the role of furan derivatives in the transition towards renewable resources (Chernyshev et al., 2017).
Anticorrosion Applications of Naphthalocyanine Derivatives
Phthalocyanine and naphthalocyanine derivatives are explored for their anticorrosion properties, owing to their ability to form strong chelating complexes with metallic atoms. These compounds act as excellent anticorrosive materials in various conditions, providing protection for metal/electrolyte systems. The review of their use as corrosion inhibitors demonstrates the potential of heterocyclic compounds in industrial applications, beyond their medicinal significance (Verma et al., 2021).
Biodegradation of Polyaromatic Hydrocarbons
Microbial degradation is a key mechanism for the recovery of polyaromatic hydrocarbon (PAH)-contaminated sites. Research on microbial PAH catabolism has advanced our understanding of the genetic regulation of these pathways, offering insights into the bioremediation of contaminated environments. The degradation of high-molecular-weight PAHs by bacteria and fungi plays a crucial role in mitigating the environmental impact of these pollutants (Peng et al., 2008).
Safety And Hazards
This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken while handling the compound.
将来の方向性
This could involve potential applications of the compound, further studies that could be done to understand its properties better, or new methods of synthesis.
特性
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-naphthalen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-17-9-10-18(22-17)11-12-19(21)20-16-8-7-14-5-3-4-6-15(14)13-16/h3-10,13H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEWIQDFSGOFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)
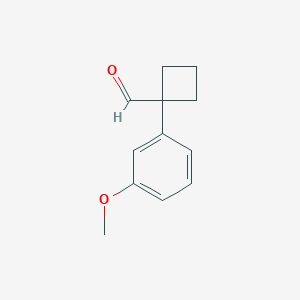
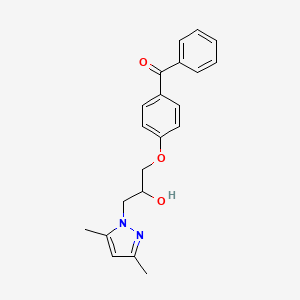
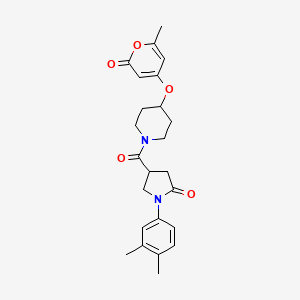
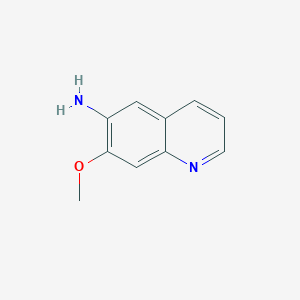
![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)
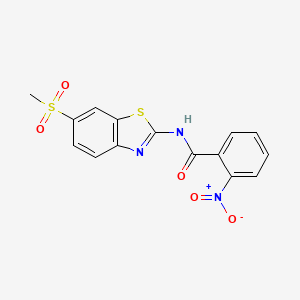
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)
![1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2425458.png)
